2,4'-Dibromoacetophenone CAS number
2,4'-Dibromoacetophenone CAS number
An In-depth Technical Guide to 2,4'-Dibromoacetophenone (CAS No. 99-73-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4'-Dibromoacetophenone, a versatile reagent with significant applications in analytical chemistry and synthetic organic chemistry. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role in derivatization for chromatographic analysis and as a building block in the synthesis of complex molecules. Detailed experimental protocols, safety information, and analytical characterization are also presented to support its practical use in a laboratory setting.
Introduction
2,4'-Dibromoacetophenone, identified by the CAS number 99-73-0, is a halogenated aromatic ketone.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at the para-position (position 4) and a bromoacetyl group at position 1. This bifunctional nature makes it a valuable intermediate and reagent in various chemical transformations.
Also known by synonyms such as 4-Bromophenacyl bromide, p-Bromophenacyl bromide, and α,4-Dibromoacetophenone, this compound is particularly recognized for its utility as a derivatizing agent for carboxylic acids prior to High-Performance Liquid Chromatography (HPLC) analysis.[2][3] Furthermore, its reactivity lends itself to the synthesis of various heterocyclic compounds and as an inhibitor in specific biological pathways, such as its role as a GSK-3β inhibitor. This guide aims to consolidate the technical information essential for its effective and safe use in research and development.
Physicochemical and Spectroscopic Properties
2,4'-Dibromoacetophenone is a slightly yellow to beige crystalline solid at room temperature.[1][4] It is stable under recommended storage conditions but is incompatible with strong bases, and strong oxidizing or reducing agents. A summary of its key properties is provided in the table below.
Table 1: Physicochemical Properties of 2,4'-Dibromoacetophenone
| Property | Value | Reference |
| CAS Number | 99-73-0 | [1][2][3][4] |
| Molecular Formula | C₈H₆Br₂O | [2][3][4] |
| Molecular Weight | 277.94 g/mol | [3] |
| Appearance | Slightly yellow to beige crystalline solid | [1][4] |
| Melting Point | 108-110 °C | [3] |
| Solubility | Soluble in methanol (20 mg/ml), DMSO (5 mg/ml), DMF (5 mg/ml), toluene, and ethanol. Insoluble in water. | |
| Purity | ≥98% | [2] |
| Storage Temperature | Store below +30°C in a cool, dry place. | [1] |
Synthesis and Purification
While various specific synthetic routes exist, a general method for the synthesis of α-bromoketones can be adapted for 2,4'-Dibromoacetophenone, often starting from the corresponding acetophenone. A generalized workflow for its synthesis and subsequent purification is outlined below.
General Synthesis Workflow
A common approach involves the bromination of 4'-bromoacetophenone. The workflow ensures the selective bromination of the α-carbon of the acetyl group.
Caption: General workflow for the synthesis and purification of 2,4'-Dibromoacetophenone.
Experimental Protocol: Purification
A standard method for purifying the crude product is recrystallization.
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Method: Crystallize the crude 2,4'-Dibromoacetophenone from ethanol (approximately 8 mL of ethanol per gram of compound).
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Procedure:
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Dissolve the crude solid in a minimum amount of hot ethanol.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
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Applications in Research and Development
2,4'-Dibromoacetophenone serves as a critical reagent in several areas of chemical and pharmaceutical research.
Derivatization for HPLC Analysis
One of its primary uses is as a derivatizing agent for carboxylic acids, particularly fatty acids, to facilitate their detection by UV detectors in HPLC. The reagent reacts with the carboxylate anion to form a 4-bromophenacyl ester, which has a strong UV chromophore.
Caption: Workflow for carboxylic acid analysis using 2,4'-Dibromoacetophenone derivatization.
Synthetic Intermediate
The compound is a versatile building block in organic synthesis. It undergoes condensation reactions with aldehydes to produce α,β-unsaturated ketones.[5] It is also employed in the esterification of carboxylic acids and the protection of phenols.
Biological Activity
2,4'-Dibromoacetophenone has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways. This makes it a useful tool compound in cell biology and a potential starting point for the development of more potent and selective inhibitors.
Analytical Characterization
The identity and purity of 2,4'-Dibromoacetophenone are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring and a characteristic singlet for the methylene (-CH₂Br) protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[6] The molecular ion peak (M⁺) would be observed around m/z 276, 278, and 280.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
Safety and Handling
2,4'-Dibromoacetophenone is a hazardous substance and must be handled with appropriate precautions.[7][8] It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[1][9]
Table 2: Hazard and Safety Information
| Category | Information | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][8] |
| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [3][8][9] |
Experimental Protocols: Safe Handling and First Aid
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Engineering Controls: Use only in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[7]
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Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]
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Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
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Conclusion
2,4'-Dibromoacetophenone (CAS No. 99-73-0) is a pivotal reagent for professionals in chemistry and drug development. Its well-defined physicochemical properties, established synthetic utility, and critical role as a derivatizing agent underscore its importance. Adherence to strict safety protocols is mandatory when handling this corrosive and lachrymatory compound. This guide provides the foundational technical knowledge to enable its proficient and safe application in a research environment.
References
- 1. 2,4'-Dibromoacetophenone(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4'-Dibromoacetophenone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
